molecular formula C8H5F3O3 B1338404 2-hydroxy-5-(trifluoromethyl)benzoic Acid CAS No. 79427-88-6

2-hydroxy-5-(trifluoromethyl)benzoic Acid

Cat. No.: B1338404
CAS No.: 79427-88-6
M. Wt: 206.12 g/mol
InChI Key: YQDOJQUHDQGQPH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)benzoic acid, also known as 2-Carboxy-4-(trifluoromethyl)phenol, is a chemical compound with the molecular formula C8H5F3O3. It is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a benzoic acid core. This compound is used in various scientific research fields due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid is Cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions .

Mode of Action

This compound acts as a COX inhibitor . By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and platelet aggregation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting the COX enzyme, this compound disrupts this pathway, leading to reduced production of prostaglandins .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits stereoselective differences in pharmacokinetics . After oral and intravenous administration, discrepancies were found between the enantiomers of the compound, which might be associated with their excretion and metabolism . The compound is primarily excreted through urine .

Result of Action

The inhibition of the COX enzyme by this compound results in reduced inflammation and platelet aggregation . This can be beneficial in conditions where these processes are harmful, such as in certain inflammatory diseases or conditions that involve excessive blood clotting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid typically involves the trifluoromethylation of salicylic acid derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent. These methods allow for efficient large-scale synthesis with high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)benzoic acid is utilized in multiple research domains:

    Chemistry: As a reagent in organic synthesis and as a catalyst in biochemical reactions.

    Biology: For studying protein structure and function.

    Medicine: In the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 3-Carboxy-4-hydroxybenzotrifluoride
  • 5-(Trifluoromethyl)salicylic acid

Comparison: 2-Hydroxy-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDOJQUHDQGQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455806
Record name 2-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79427-88-6
Record name 2-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iodocyclohexane (29.4 ml, 227 mmol) was added to a solution of 2-(methyloxy)-5-(trifluoromethyl)benzoic acid (5 g, 22.71 mmol) in N,N-dimethylformamide (25 ml), and the mixture was heated under reflux for 4 hours. After cooling, the reaction was evaporated under reduced pressure on a buchi. The residue was triturated with cyclohexane, and the solid obtained was filtered, washed with cyclohexane and dried in air under vacuum. 4.2 g
Quantity
29.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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